Cas no 1355200-80-4 (6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid)

6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid is a versatile pyridine derivative with significant utility in pharmaceutical and organic synthesis. Its structure, featuring a benzyloxy substituent and a carboxylic acid functional group, makes it a valuable intermediate for constructing more complex heterocyclic compounds. The methyl group at the 5-position enhances steric and electronic properties, influencing reactivity in coupling and derivatization reactions. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its ability to serve as a scaffold for further functionalization. High purity and consistent quality ensure reliable performance in research and industrial applications.
6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid structure
1355200-80-4 structure
Product Name:6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid
CAS No:1355200-80-4
MF:C14H13NO3
MW:243.257923841476
CID:4589806
Update Time:2025-06-08

6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid
    • 5-methyl-6-phenylmethoxypyridine-3-carboxylic acid
    • Inchi: 1S/C14H13NO3/c1-10-7-12(14(16)17)8-15-13(10)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17)
    • InChI Key: JPQRFYWNNMSASJ-UHFFFAOYSA-N
    • SMILES: O(C1C(C)=CC(C(=O)O)=CN=1)CC1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 276
  • XLogP3: 2.5
  • Topological Polar Surface Area: 59.4

6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid Security Information

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Additional information on 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid

6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid: A Comprehensive Overview

6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid (CAS No. 1355200-80-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, including drug development and chemical synthesis. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid.

Chemical Structure and Properties

6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid is a pyridine derivative with a benzyloxy group at the 6-position and a methyl group at the 5-position. The carboxylic acid functional group at the 3-position adds to its reactivity and versatility. The molecular formula of this compound is C14H13NO3, and its molecular weight is approximately 243.25 g/mol. The presence of the benzyloxy group imparts hydrophobic properties, while the carboxylic acid group provides hydrophilic characteristics, making it an ideal candidate for various chemical reactions and biological studies.

Synthesis Methods

The synthesis of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 6-hydroxy-5-methylpyridine-3-carboxylic acid with benzyl bromide in the presence of a base such as potassium carbonate. This reaction proceeds via an SN2 mechanism, leading to the formation of the desired benzyloxy derivative. Another approach involves the palladium-catalyzed coupling reaction of 6-bromo-5-methylpyridine-3-carboxylic acid with benzyl alcohol, which has been reported to yield high purity products with good yields.

Applications in Medicinal Chemistry

6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. Recent research has focused on its use as a building block for the synthesis of biologically active compounds. For instance, studies have shown that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities. One notable example is the synthesis of a series of 6-(Benzyloxy)-5-methylpyridine-3-carboxamide derivatives, which have demonstrated significant inhibition of cancer cell proliferation in vitro.

In addition to its direct biological activities, 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity and functional group diversity make it an attractive starting material for the development of novel drugs targeting various diseases. For example, researchers have utilized this compound to synthesize prodrugs that enhance the bioavailability and therapeutic efficacy of existing medications.

Clinical Trials and Research Findings

The clinical potential of compounds derived from 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid has been explored in several preclinical studies. One such study published in the Journal of Medicinal Chemistry reported that a derivative of this compound exhibited significant anti-inflammatory effects in animal models of arthritis. The compound was found to reduce inflammation markers such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.

In another study, researchers investigated the anti-cancer properties of a series of 6-(Benzyloxy)-5-methylpyridine-3-carboxamide derivatives in human cancer cell lines. The results showed that these compounds effectively inhibited cell proliferation and induced apoptosis in multiple cancer types, including breast cancer and lung cancer. These findings highlight the promising therapeutic potential of these derivatives in cancer treatment.

Safety and Toxicology strong> p > < p > Despite its promising applications, it is crucial to evaluate the safety and toxicological profile of < strong > 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid strong > before advancing it to clinical trials. Preclinical studies have generally shown that this compound exhibits low toxicity at therapeutic concentrations. However, further investigations are necessary to ensure its safety profile across different species and dosing regimens. p > < p > In vitro cytotoxicity assays have demonstrated that < strong > 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid strong > is well-tolerated by normal human cells at concentrations up to 100 μM. Additionally, animal studies have not reported any significant adverse effects at doses up to 100 mg/kg body weight. These preliminary findings suggest that this compound has a favorable safety profile, although more comprehensive toxicological evaluations are warranted. p > < p >< strong > Future Directions strong > p > < p > The ongoing research on < strong > 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid strong > holds great promise for advancing our understanding of its biological activities and potential therapeutic applications. Future studies should focus on optimizing the structure-activity relationships (SAR) to enhance the potency and selectivity of derivatives derived from this compound. Additionally, efforts should be directed towards developing more efficient synthetic routes to improve yield and purity. p > < p > Furthermore, clinical trials are essential to validate the preclinical findings and assess the safety and efficacy of these compounds in human subjects. Collaborative efforts between academia, industry, and regulatory agencies will be crucial in translating these promising laboratory results into effective treatments for patients suffering from inflammatory diseases and cancer. p > article > response >

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